4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole
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Overview
Description
4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This specific compound is characterized by the presence of two methoxyphenyl groups and a chlorine atom attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. One common method includes the reaction of 4-methoxyphenylhydrazine with 1,3-diketones in the presence of a chlorinating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazoles with various functional groups.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of dihydropyrazoles.
Scientific Research Applications
4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways.
Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes such as cyclooxygenase or kinases, leading to anti-inflammatory or anticancer effects. The compound can bind to active sites of these enzymes, blocking their activity and thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-diphenyl-1H-pyrazole: Similar structure but lacks methoxy groups.
3,5-bis(4-methoxyphenyl)-1H-pyrazole: Similar structure but lacks the chlorine atom.
4-chloro-3,5-bis(4-hydroxyphenyl)-1H-pyrazole: Similar structure but has hydroxy groups instead of methoxy groups.
Uniqueness
4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole is unique due to the presence of both methoxy groups and a chlorine atom, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile compound in various applications.
Properties
IUPAC Name |
4-chloro-3,5-bis(4-methoxyphenyl)-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-21-13-7-3-11(4-8-13)16-15(18)17(20-19-16)12-5-9-14(22-2)10-6-12/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIJMJCEHZZKNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=C(C=C3)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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